molecular formula C15H11NO2 B1608149 Methyl 4-(3-cyanophenyl)benzoate CAS No. 89900-92-5

Methyl 4-(3-cyanophenyl)benzoate

Cat. No.: B1608149
CAS No.: 89900-92-5
M. Wt: 237.25 g/mol
InChI Key: KPNDONDAUMRIOK-UHFFFAOYSA-N
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Description

Methyl 4-(3-cyanophenyl)benzoate ( 89900-92-5) is a versatile organic compound with a molecular formula of C15H11NO2 and a molecular weight of 237.25 g/mol. This reagent serves as a critical synthetic intermediate in various research fields. In pharmaceutical R&D, it is employed as a key building block in the synthesis of more complex molecules, particularly in the development of potential anti-cancer agents . Its structure, featuring both benzoate and cyanophenyl moieties, also makes it valuable in material science for the creation of specialized polymeric materials . Interaction studies for this compound and its derivatives often focus on evaluating binding affinity with target proteins and understanding metabolic pathways, which are crucial for assessing its efficacy and safety profile in medicinal chemistry applications . The compound should be stored at 2-8°C to ensure stability . This product is intended for research purposes and is strictly for laboratory use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(3-cyanophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNDONDAUMRIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362692
Record name Methyl 4-(3-cyanophenyl)benzoate
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89900-92-5
Record name Methyl 3′-cyano[1,1′-biphenyl]-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89900-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(3-cyanophenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Development for Methyl 4 3 Cyanophenyl Benzoate

Established Synthetic Routes and Reaction Conditions

The construction of the biphenyl (B1667301) core of methyl 4-(3-cyanophenyl)benzoate is the cornerstone of its synthesis. This is typically achieved through cross-coupling reactions that form a carbon-carbon bond between two aryl precursors.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium(0) complex. libretexts.orgnih.govnih.gov This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid and ester reagents. libretexts.orggre.ac.uk The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

For the synthesis of this compound, two primary Suzuki-Miyaura pathways can be envisioned:

Route A: Coupling of methyl 4-bromobenzoate (B14158574) with 3-cyanophenylboronic acid.

Route B: Coupling of 3-bromobenzonitrile (B1265711) with a boronic acid or ester derivative of methyl benzoate (B1203000).

Both routes are viable, and the choice often depends on the availability and cost of the starting materials. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄), and a suitable solvent system, which can range from aqueous mixtures to organic solvents like toluene (B28343), dioxane, or DMF. gre.ac.ukrsc.org

Alternative Aryl-Aryl Bond Formation Methodologies

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed and copper-catalyzed cross-coupling reactions can also be employed for the synthesis of the biphenyl scaffold.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is known for its high reactivity and functional group tolerance. wikipedia.orgyoutube.com For the target molecule, this could involve reacting an organozinc derivative of either methyl benzoate or benzonitrile (B105546) with the corresponding aryl halide.

Hiyama Coupling: This method utilizes an organosilane as the coupling partner with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org A key feature is the activation of the organosilane with a fluoride (B91410) source or under fluoride-free conditions with specific silanols (Hiyama-Denmark coupling). organic-chemistry.orgorganic-chemistry.org

Ullmann Reaction: This classic reaction involves the copper-promoted coupling of two aryl halides. researchgate.netsci-hub.se While it often requires harsher conditions than palladium-catalyzed methods, modern modifications have been developed that proceed under milder conditions. sci-hub.semdpi.com This could be used for the homo-coupling of a precursor which is then further functionalized, or for a hetero-coupling if suitable starting materials are used.

Esterification and Nitrile Formation Pathways

The methyl ester and cyano groups can be introduced at various stages of the synthesis.

Esterification: The methyl ester group is commonly formed by the Fischer esterification of the corresponding carboxylic acid (4-(3-cyanophenyl)benzoic acid) with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. libretexts.org Alternatively, the ester can be formed from an acid chloride or by other standard esterification methods.

Nitrile Formation: The cyano group can be introduced via several methods. A common approach is the Sandmeyer reaction, starting from an amino group. Another prevalent method is the cyanation of an aryl halide using a cyanide source, such as copper(I) cyanide (Rosenmund-von Braun reaction) or zinc cyanide in the presence of a palladium catalyst. google.com The nitrile can also be formed by the dehydration of an amide or an aldoxime.

These functional group interconversions can be performed on the final biphenyl structure or on one of the aryl precursors before the cross-coupling step. For instance, 4-bromobenzoic acid can be esterified to methyl 4-bromobenzoate before being used in a Suzuki-Miyaura coupling with 3-cyanophenylboronic acid. researchgate.netresearchgate.net

Optimization of Synthesis Parameters for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, particularly through the widely used Suzuki-Miyaura coupling, optimization of various reaction parameters is crucial.

Catalyst System Development and Ligand Design

The choice of the palladium catalyst and its associated ligands significantly influences the outcome of the cross-coupling reaction. While simple catalysts like Pd(PPh₃)₄ can be effective, the development of more sophisticated ligands has led to improved yields, faster reaction times, and the ability to couple more challenging substrates.

Bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphine ligands like SPhos, have been shown to be highly effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle. nih.govnih.gov The use of N-heterocyclic carbene (NHC) ligands has also gained prominence, offering robust and highly active catalytic systems. nih.gov

Table 1: Effect of Different Palladium Catalysts and Ligands on a Model Suzuki-Miyaura Coupling Reaction A model reaction of an aryl bromide with an arylboronic acid.

Catalyst PrecursorLigandYield (%)Reference
Pd(OAc)₂PPh₃75 nih.gov
Pd(OAc)₂P(o-Tol)₃20 nih.gov
Pd(OAc)₂dppf62 nih.gov
Pd(OAc)₂SPhos>95 nih.gov
(NHC)₂PdBr₂->90 nih.gov

This is an interactive table. The data presented are representative examples from the literature for similar cross-coupling reactions and highlight general trends.

Solvent Effects and Reaction Media Engineering

The solvent system and the choice of base play a critical role in the Suzuki-Miyaura reaction, influencing both the solubility of the reagents and the activation of the boronic acid. clockss.orgresearchgate.net A variety of solvents and bases have been explored to optimize the reaction conditions.

Commonly used bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can affect the rate of transmetalation. libretexts.org Solvent systems often consist of a mixture of an organic solvent (e.g., toluene, dioxane, DMF, THF) and water, as the presence of water can be beneficial for the reaction. rsc.orgresearchgate.net Green chemistry approaches have also explored the use of water as the primary solvent, often with the aid of water-soluble ligands or phase-transfer catalysts. rsc.org

Table 2: Influence of Solvent and Base on the Yield of a Model Suzuki-Miyaura Coupling A model reaction between an aryl bromide and an arylboronic acid.

SolventBaseYield (%)Reference
Toluene/H₂OK₂CO₃85 rsc.org
Dioxane/H₂OK₃PO₄92 clockss.org
DMF/H₂OK₂CO₃88 rsc.org
THFK₃PO₄90 clockss.org
Water (neat)Na₂CO₃>95 rsc.org

This is an interactive table. The data is illustrative of general findings in the field for similar reactions.

By carefully selecting the combination of catalyst, ligand, solvent, and base, the synthesis of this compound can be optimized to achieve high yields and purity, making the process more efficient and cost-effective for potential applications.

Influence of Temperature, Pressure, and Stoichiometry on Reaction Kinetics

The synthesis of this compound, typically achieved through a Suzuki-Miyaura cross-coupling reaction, is significantly influenced by reaction parameters such as temperature, pressure, and stoichiometry. These factors play a crucial role in determining the reaction rate, yield, and purity of the final product.

Pressure: For liquid-phase reactions like the Suzuki-Miyaura coupling, pressure is not typically a critical parameter unless volatile solvents or reagents are used at temperatures exceeding their boiling points. In such cases, a sealed reaction vessel is necessary to maintain the reactants in the liquid phase and prevent their escape.

Stoichiometry: The molar ratio of the reactants is a critical factor for achieving high yields. In a typical Suzuki-Miyaura coupling, a slight excess of the boronic acid derivative is often used to ensure the complete consumption of the more expensive aryl halide. The amount of base used is also crucial, as it is required for the transmetalation step of the catalytic cycle. nih.gov An optimized molar ratio for the synthesis of [1-1-biphenyl]-4-ol was found to be 1.3 equivalents of phenylboronic acid relative to 4-bromophenol, with 2.0 equivalents of potassium phosphate (B84403) (K₃PO₄) as the base. acs.org The choice and amount of the palladium catalyst and its ligand are also key stoichiometric considerations that affect the reaction kinetics.

The following table summarizes the general effects of these parameters on the Suzuki-Miyaura reaction:

ParameterEffect on Reaction KineticsNotes
Temperature Higher temperature generally increases reaction rate.Excessively high temperatures can lead to side reactions like protodeboronation. nih.gov
Pressure Generally not a critical parameter for liquid-phase reactions.Becomes important when using volatile reagents or solvents at high temperatures.
Stoichiometry The molar ratio of reactants and base significantly impacts yield.A slight excess of boronic acid and an appropriate amount of base are often optimal. acs.org

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. This section explores several green chemistry approaches applicable to the synthesis of this compound.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several advantages over conventional heating methods. These benefits include dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. In the context of synthesizing this compound, microwave irradiation can be applied to both the Suzuki-Miyaura coupling and the esterification steps.

For the Suzuki-Miyaura coupling, microwave heating can accelerate the reaction, leading to the formation of the biphenyl scaffold in minutes rather than hours. ajrconline.org For example, a microwave-assisted protocol for the α-arylation of diethyl malonate, a related coupling reaction, achieved high yields in just 30 minutes at 90°C. arabjchem.org Similarly, the esterification of benzoic acid to methyl benzoate has been successfully achieved with high conversion rates within 10 minutes using microwave energy at 70°C and 300 W power. researchgate.net These findings suggest that a microwave-assisted approach could significantly enhance the efficiency and sustainability of this compound synthesis.

Biocatalytic Transformations and Enzymatic Esterification

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. For the synthesis of this compound, enzymatic methods can be envisioned for the esterification step. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are well-known for their ability to catalyze esterification reactions with high efficiency and selectivity under mild conditions. researchgate.net

The enzymatic esterification of phenolic compounds, which are structurally related to the precursors of the target molecule, has been demonstrated. nih.gov For instance, the enzymatic esterification of dihydroconiferyl alcohol, a lignin-derived phenolic compound, with various fatty acids has been achieved with high conversions. mdpi.com This suggests that the carboxylic acid precursor of this compound could be efficiently esterified using a lipase. Furthermore, research into the enzymatic synthesis of anthocyanins has shown that aromatic acid methyl esters, such as methyl benzoate, can be used as acyl donors in lipase-catalyzed reactions. nih.gov

Continuous Flow Chemistry and Microreactor Technology in Scale-Up

Continuous flow chemistry, particularly when coupled with microreactor technology, provides a scalable, safe, and efficient platform for chemical synthesis. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to precise control over reaction conditions and often resulting in higher yields and purities compared to batch processes. acs.orgmdpi.com

The Suzuki-Miyaura cross-coupling reaction is well-suited for continuous flow systems. mdpi.com The implementation of a continuous flow process for biaryl synthesis has been shown to complete the reaction in a significantly shorter time compared to batch conditions. acs.org For the synthesis of this compound, a continuous flow setup would involve pumping solutions of the precursors, such as an aryl halide and a cyanophenyl boronic acid, along with a catalyst and base, through a heated microreactor. This approach allows for the safe handling of exothermic reactions and facilitates straightforward scale-up by either extending the operation time or by "numbering up" – running multiple reactors in parallel. Continuous flow processes have been successfully optimized for Suzuki-Miyaura reactions, yielding quantitative amounts of the desired biaryls. rsc.org

Synthesis of Precursors and Key Intermediates

The synthesis of this compound relies on the availability of key precursors, particularly substituted cyanophenyl boronic acids.

Preparation of Substituted Cyanophenyl Boronic Acids and Related Coupling Reagents

A crucial intermediate for the synthesis of this compound via the Suzuki-Miyaura pathway is 3-cyanophenylboronic acid. This compound is typically prepared from 3-bromobenzonitrile. chemicalbook.comnih.gov The synthesis involves a lithium-halogen exchange reaction followed by quenching with a trialkyl borate.

The properties of the starting material, 3-bromobenzonitrile, and the resulting key intermediate, 3-cyanophenylboronic acid, are summarized in the table below.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Role
3-Bromobenzonitrile 3-BromobenzonitrileC₇H₄BrN182.02Starting material for the synthesis of 3-cyanophenylboronic acid. nih.gov
3-Cyanophenylboronic acid 3-Cyanophenylboronic acidC₇H₆BNO₂146.94Key coupling reagent in the Suzuki-Miyaura reaction to form the biphenyl scaffold.

Synthesis of Halogenated Benzoate Precursors

The successful synthesis of the target molecule is contingent upon the availability of high-quality precursors. The halogenated benzoate is a critical starting material. Methyl 4-bromobenzoate is a common choice due to its commercial availability and straightforward synthesis. sigmaaldrich.comchemicalbook.com

A standard laboratory-scale preparation involves the Fischer esterification of 4-bromobenzoic acid. This acid-catalyzed reaction uses an excess of methanol, which serves as both the solvent and the esterifying reagent, typically with a strong acid catalyst like sulfuric acid. acs.org The reaction is driven to completion by removing the water formed as a byproduct.

Table 2: Typical Reaction Conditions for Fischer Esterification of 4-Bromobenzoic Acid

Reactant 1 Reactant 2 Catalyst Solvent Temperature Outcome

The other key precursor, 3-cyanophenylboronic acid, is also a commercially available reagent used widely in organic synthesis for creating complex molecular architectures through Suzuki-Miyaura coupling. sigmaaldrich.comchemimpex.com Its synthesis can be achieved from 3-aminobenzonitrile (B145674) via diazotization followed by reaction with boric acid or through palladium-catalyzed borylation of 3-bromobenzonitrile.

Strategies for Derivatization from this compound

This compound is a versatile intermediate for further chemical synthesis due to its two reactive functional groups: the methyl ester and the cyano group. These sites allow for a range of chemical transformations to produce a library of new compounds.

Derivatization of the Methyl Ester Group: The methyl ester is a primary site for modification. It can be readily hydrolyzed under basic conditions (saponification) using a base like sodium hydroxide (B78521) or potassium hydroxide to yield the corresponding carboxylic acid, 4'-(3-cyanophenyl)-[1,1'-biphenyl]-4-carboxylic acid. This carboxylic acid serves as a gateway to other functional groups, most notably amides, which can be formed by coupling the acid with various amines using standard peptide coupling reagents. Alternatively, the ester can be reduced to a primary alcohol, (4'-(3-cyanophenyl)-[1,1'-biphenyl]-4-yl)methanol, using strong reducing agents like lithium aluminum hydride.

Derivatization of the Cyano Group: The cyano (nitrile) group offers another handle for derivatization. It can undergo hydrolysis under strong acidic or basic conditions to form a carboxylic acid, yielding methyl 4-(3-carboxyphenyl)benzoate. The cyano group can also be reduced to a primary amine, methyl 4-(3-(aminomethyl)phenyl)benzoate, using reagents such as lithium aluminum hydride or through catalytic hydrogenation. This transformation is valuable for introducing a basic nitrogen atom into the molecule.

Table 3: Summary of Potential Derivatization Reactions

Functional Group Reaction Type Reagents Product Functional Group
Methyl Ester Hydrolysis (Saponification) NaOH or KOH, H₂O/MeOH Carboxylic Acid chromforum.org
Methyl Ester Reduction LiAlH₄, THF Primary Alcohol
Methyl Ester Amidation (via acid) 1. NaOH, H₂O 2. Amine, Coupling Agent Amide
Cyano Group Hydrolysis H₃O⁺ or OH⁻, Heat Carboxylic Acid

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound.

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural confirmation of Methyl 4-(3-cyanophenyl)benzoate.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl ester group. The methyl protons of the ester group (-COOCH₃) typically appear as a sharp singlet in the upfield region of the aromatic spectrum, generally around 3.9 ppm.

The aromatic region, between approximately 7.2 and 8.2 ppm, will show a more complex pattern of multiplets. These signals correspond to the eight protons on the two phenyl rings. The exact chemical shifts and coupling constants are influenced by the positions of the cyano and methyl benzoate (B1203000) substituents. Protons on the phenyl ring bearing the electron-withdrawing cyano group will be shifted downfield compared to those on the other ring.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key expected signals for this compound include:

Carbonyl Carbon (C=O): A signal in the downfield region, typically between 167 and 170 ppm.

Nitrile Carbon (C≡N): A characteristic signal in the range of 115-120 ppm.

Aromatic Carbons: A series of signals between approximately 120 and 140 ppm.

Methyl Carbon (-OCH₃): A signal in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl Protons (-OCH₃)~ 3.9 (s)-
Aromatic Protons7.2 - 8.2 (m)-
Carbonyl Carbon (C=O)-167 - 170
Nitrile Carbon (C≡N)-115 - 120
Aromatic Carbons-120 - 140

s = singlet, m = multiplet. Data is based on theoretical predictions and data from similar compounds.

While 1D NMR provides essential information, 2D NMR techniques are invaluable for the definitive assignment of all proton and carbon signals, especially in complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would be instrumental in establishing the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the carbon atom to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for connecting the different fragments of the molecule, for instance, linking the methyl ester group to its corresponding phenyl ring and establishing the connection between the two phenyl rings.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. It is particularly useful for characterizing polymorphic forms, which are different crystalline structures of the same compound. The existence of polymorphism can significantly impact the physical properties of a material.

Studies on related biphenyl (B1667301) compounds have shown that the dihedral angle between the two phenyl rings can vary between the solid and solution states, and this has a direct impact on the ¹³C chemical shifts. researchgate.net Solid-state NMR could be used to determine this angle in solid this compound and to identify and characterize any potential polymorphs. However, to date, no specific solid-state NMR studies on this compound have been reported.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₅H₁₁NO₂), the expected exact mass would be precisely determined and compared to the theoretical mass to confirm the molecular formula.

In the mass spectrometer, molecules are ionized and then fragment in a reproducible manner. Analyzing these fragmentation patterns provides valuable clues about the molecule's structure. For esters like this compound, common fragmentation pathways involve the cleavage of the ester group.

Expected key fragmentation pathways for this compound would likely involve:

Loss of the methoxy (B1213986) radical (•OCH₃): This would result in the formation of a stable acylium ion.

Loss of the methyl ester group (•COOCH₃): This would lead to a cyanobiphenyl cation.

Loss of the cyano group (•CN): This fragmentation would produce a methyl benzoate biphenyl cation.

The analysis of the relative abundance of these fragment ions in the mass spectrum helps to piece together the structure of the parent molecule.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound
Fragment Proposed Structure Description
[M - •OCH₃]⁺C₁₄H₈NO⁺Loss of the methoxy radical
[M - •COOCH₃]⁺C₁₃H₈N⁺Loss of the methyl ester group
[M - •CN]⁺C₁₄H₁₁O₂⁺Loss of the cyano group

M represents the molecular ion.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of molecular structures.

Vibrational Mode Assignment and Functional Group Specificity

The IR and Raman spectra of this compound are characterized by distinct vibrational modes corresponding to its specific functional groups. The nitrile (-C≡N) group, a key feature of this molecule, exhibits a characteristic stretching vibration in the range of 2100-2300 cm⁻¹. researchgate.net This band is sensitive to the electronic environment and can provide information about intermolecular interactions. researchgate.net

The ester group (-COOCH₃) presents several characteristic vibrations. The carbonyl (C=O) stretching mode is typically observed as a strong band in the IR spectrum, usually around 1705-1723 cm⁻¹. nih.govresearchgate.net The C-O-C stretching vibrations of the ester group also give rise to distinct bands in the fingerprint region of the spectrum. researchgate.net

The aromatic rings contribute to a series of C-H and C=C stretching and bending vibrations. Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) rings appear in the 1400-1600 cm⁻¹ region. researchgate.net In-plane and out-of-plane C-H bending vibrations are also observable at lower frequencies.

Table 1: Characteristic Vibrational Modes for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Nitrile (-C≡N)Stretching2100 - 2300 researchgate.net
Carbonyl (C=O)Stretching1705 - 1723 nih.govresearchgate.net
Aromatic (C=C)Stretching1400 - 1600 researchgate.net
Aromatic (C-H)Stretching> 3000
Ester (C-O-C)StretchingFingerprint Region researchgate.net

Conformational Studies via Vibrational Spectroscopy

Vibrational spectroscopy can be employed to study the conformational isomers of molecules. nih.govnih.gov The rotational freedom around the single bonds connecting the phenyl rings and the ester group in this compound can lead to different spatial arrangements of these groups. These different conformers may exhibit subtle shifts in their vibrational frequencies and changes in band intensities. nih.gov By analyzing the temperature or solvent dependence of the IR and Raman spectra, it is possible to gain insights into the relative stabilities of different conformers and the energy barriers for their interconversion. nih.gov For instance, the torsional modes involving the phenyl rings are often found in the low-frequency region of the Raman spectrum and can be particularly sensitive to conformational changes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Electronic Transitions and Absorption Maxima Analysis

The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* electronic transitions within the aromatic rings and the conjugated system formed by the phenyl rings and the ester group. uomustansiriyah.edu.iq The presence of the cyano and ester groups, which are electron-withdrawing and can participate in conjugation, will influence the energy of these transitions and thus the position of the absorption maxima (λmax). uomustansiriyah.edu.iq Generally, compounds with extended conjugated systems absorb at longer wavelengths. uomustansiriyah.edu.iq The spectrum would likely exhibit high molar absorptivity for these π→π* transitions. uomustansiriyah.edu.iq

Solvatochromic Effects on UV-Vis Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band with a change in the polarity of the solvent. uctm.edu This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. uctm.edu For a molecule like this compound, which possesses a permanent dipole moment, changing the solvent can alter the energy gap between the ground and excited states.

If the excited state is more polar than the ground state, a shift to longer wavelengths (a bathochromic or red shift) is typically observed in more polar solvents. Conversely, if the ground state is more polar, a shift to shorter wavelengths (a hypsochromic or blue shift) occurs in more polar solvents. uctm.eduresearchgate.net Studying the solvatochromic behavior of this compound in a range of solvents with varying polarities can provide valuable information about the nature of its electronic transitions and the change in dipole moment upon excitation. researchgate.net

Advanced Chromatographic Techniques for Purity Assessment and Impurity Profiling

The purity of this compound is a critical parameter, particularly for its application in research and as a building block in organic synthesis. Advanced chromatographic techniques are indispensable for accurately determining the purity and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of this compound. This method is adept at separating the main compound from its potential impurities, which may include unreacted starting materials, byproducts from the synthesis, or degradation products.

A common setup for the HPLC analysis of this compound involves a C18 column, which is a type of reverse-phase column with a non-polar stationary phase. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. This combination allows for the effective separation of compounds with varying polarities. For applications requiring mass spectrometry (MS) compatibility, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

The detection of this compound and its impurities is usually carried out using a UV detector, as the aromatic nature of the molecule allows for strong absorbance of UV light. The purity of the compound is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Purity levels exceeding 98% are commonly reported for commercially available this compound.

Table 1: Typical HPLC Parameters for Purity Assessment of this compound

ParameterValue
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column C18 (Reverse-Phase)
Mobile Phase Acetonitrile : Water mixture
Detector UV Spectrophotometer

Gas Chromatography (GC):

Gas chromatography is another suitable technique for assessing the purity of this compound, with reported assays achieving ≥99.5% purity. sigmaaldrich.com In GC, the sample is vaporized and injected into a column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. The choice of column and temperature programming is crucial for achieving good separation of impurities.

Impurity Profiling:

Impurity profiling is the identification and quantification of all potential impurities in a sample. This is crucial for understanding the synthesis process and for quality control. The impurities in this compound can originate from the starting materials or be formed during the synthesis, for instance, through side reactions like the formation of demethylated esters or cross-coupled dimers.

The identification of these impurities often requires the coupling of chromatographic techniques with mass spectrometry (LC-MS/MS or GC-MS). This hyphenated approach provides both the retention time from the chromatography and the mass-to-charge ratio from the mass spectrometer, enabling the structural elucidation of the impurities. The presence of specific impurities can sometimes provide insights into the synthetic route used to manufacture the compound. nih.govnih.gov

Table 2: Common Potential Impurities in this compound

Impurity NamePotential Origin
3-Cyanophenylboronic acidUnreacted starting material in Suzuki-Miyaura coupling
Methyl 4-bromobenzoate (B14158574)Unreacted starting material in Suzuki-Miyaura coupling
Demethylated estersSide reaction product
Cross-coupled dimersSide reaction product

Computational and Theoretical Studies of Methyl 4 3 Cyanophenyl Benzoate

Electronic Structure and Molecular Conformation Analysis

The analysis of electronic structure and molecular conformation provides fundamental insights into a molecule's stability, reactivity, and physical properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like Methyl 4-(3-cyanophenyl)benzoate, DFT calculations would typically be used to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. This involves calculating the forces on each atom and minimizing them to find a stable structure.

Key properties derived from DFT calculations include:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule.

Electronic Properties: The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and electronic transition energies.

Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy, which can be used to predict the stability and favorability of different conformations or reactions.

While DFT studies are common for similar aromatic compounds, specific results for this compound are not readily found in existing research.

Ab Initio Methods for Electronic Property Prediction

Ab initio methods are a class of computational chemistry techniques based on first principles, without the use of experimental data for parameterization. These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), can provide highly accurate predictions of electronic properties.

For this compound, ab initio calculations would serve to:

Rigorously calculate the electronic energy and wavefunction.

Predict properties like ionization potential and electron affinity with high accuracy.

Serve as a benchmark to validate the results obtained from less computationally expensive methods like DFT.

Despite their utility, specific ab initio studies detailing the electronic properties of this compound are not available in the surveyed literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural confirmation of synthesized compounds.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Theoretical calculations can predict the chemical shifts (δ) and spin-spin coupling constants (J) for NMR-active nuclei like ¹H and ¹³C. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR parameters. These theoretical values, when compared to experimental data, can confirm structural assignments and provide insight into the electronic environment of the nuclei. No specific theoretical NMR data for this compound has been published.

Computational IR and UV-Vis Spectra Simulation

Computational methods can also simulate vibrational (Infrared - IR) and electronic (Ultraviolet-Visible - UV-Vis) spectra.

IR Spectra: By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the vibrational frequencies and their corresponding intensities. These computed frequencies, often scaled to correct for systematic errors, can be compared with experimental FT-IR spectra to identify functional groups and confirm molecular structure.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the most common method for simulating UV-Vis spectra. It calculates the energies of electronic excitations from the ground state to various excited states, along with the probability (oscillator strength) of these transitions. This information helps in assigning the absorption bands observed in experimental UV-Vis spectra to specific electronic transitions (e.g., π→π* or n→π*).

Simulated IR and UV-Vis spectra for this compound have not been reported in the scientific literature.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. This provides a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain through experimental means alone. For a compound like this compound, computational studies could explore its synthesis, degradation pathways, or its participation in various chemical transformations. However, at present, there are no published computational studies elucidating reaction mechanisms involving this specific molecule.

Transition State Analysis and Activation Energy Determination

Transition state analysis is a fundamental aspect of computational chemistry used to understand reaction mechanisms and determine the feasibility and rates of chemical transformations. For a molecule like this compound, which is often synthesized via cross-coupling reactions such as the Suzuki-Miyaura coupling, computational methods can elucidate the intricate steps of the catalytic cycle.

While specific transition state analyses for the synthesis of this compound are not readily found, studies on related biphenyl (B1667301) syntheses provide valuable insights. For instance, the Suzuki-Miyaura coupling mechanism involves several key steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org Computational studies on these steps for similar substrates can help in estimating the activation energies involved. The activation energy for the photocatalytic Suzuki cross-coupling reaction of some derivatives has been found to be around 33.7 kJ mol⁻¹, which is lower than the reaction in the dark (49.2 kJ mol⁻¹), indicating the role of light in lowering the energy barrier. researchgate.net

The synthesis of biphenyl compounds can be complex, and computational models are crucial for understanding the stability of intermediates and the energy barriers of transition states. For the aminolysis of methyl benzoate (B1203000), a related reaction, theoretical calculations have shown that different pathways, such as concerted and stepwise mechanisms, can have similar activation energies. researchgate.net The presence of a catalyst, as is common in the synthesis of biphenyls, can significantly alter the reaction pathway and lower the activation energy. researchgate.net

The following table provides a hypothetical representation of activation energies for key reaction steps that could be involved in the synthesis of this compound, based on data from related reactions.

Reaction StepHypothetical Activation Energy (kJ/mol)Notes
Oxidative Addition40-60Initiation of the catalytic cycle.
Transmetalation50-80Transfer of the aryl group from boron to the metal center.
Reductive Elimination30-50Formation of the C-C bond and regeneration of the catalyst.

Solvation Effects and Reaction Pathway Optimization

Solvation plays a critical role in the kinetics and thermodynamics of chemical reactions. The choice of solvent can dramatically influence reaction rates and even alter the reaction mechanism. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used in computational chemistry to account for the bulk effects of the solvent without the high computational cost of explicitly modeling solvent molecules. faccts.deq-chem.comyoutube.com

For reactions involving polar molecules like this compound, polar solvents are generally preferred to facilitate the dissolution of reactants and stabilize charged intermediates or transition states. However, the exact effect of a solvent is nuanced. For instance, in the esterification of carboxylic acids, a reaction related to the formation of the methyl ester group in the target molecule, the solvent can influence the reaction rate through interactions with both the reactants and the transition state. nih.gov The thermodynamic non-idealities arising from these interactions can be accounted for using models like PC-SAFT to predict the solvent effect on reaction kinetics with greater accuracy. nih.gov

In the context of reaction pathway optimization, computational studies can be used to screen different solvents to identify the one that provides the most favorable energy profile for a desired reaction. For example, in the hydrolysis of methyl hydroxy and methyl methoxy (B1213986) benzoates, the rate of reaction was found to be dependent on the nature of the aquo-organic solvent used, with ion-solvent and solvent-solvent interactions playing a significant role. walshmedicalmedia.com

The following interactive table illustrates how different solvent properties could theoretically influence the rate of a reaction involving this compound.

SolventDielectric Constant (ε)Predicted Effect on Reaction Rate
Hexane1.9Slow
Toluene (B28343)2.4Moderate
Tetrahydrofuran (THF)7.6Fast
Dimethylformamide (DMF)37Very Fast

Molecular Orbital Analysis (e.g., HOMO-LUMO) and Reactivity Descriptors

Molecular orbital theory provides a powerful framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A smaller gap generally implies higher reactivity. researchgate.net

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, including:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electronegativity (χ): (I + A) / 2

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-(I+A)/2)

These descriptors provide a quantitative measure of a molecule's reactivity. For example, a high electrophilicity index suggests a molecule is a good electrophile. The table below presents hypothetical reactivity descriptors for this compound based on values typically observed for similar organic molecules.

DescriptorHypothetical Value (eV)Interpretation
EHOMO-7.5Energy of the highest occupied molecular orbital.
ELUMO-1.5Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE)6.0Indicates moderate kinetic stability.
Chemical Hardness (η)3.0Resistance to change in electron configuration.
Electrophilicity Index (ω)3.75Indicates a moderate electrophilic character.

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the three-dimensional structure of molecules in the solid state and their packing in crystals. While a crystal structure for this compound is not publicly available, we can analyze the potential non-covalent interactions based on its functional groups.

A study on the crystal structure of 4′-pentyl-4-cyanobiphenyl (5CB), a related liquid crystal, revealed a torsion angle of -26.3(3)° between the two benzene (B151609) rings and an all-trans conformation of the alkyl chain. tandfonline.com In another related compound, 4-acetyl-phenyl 3-methyl-benzoate, the molecules are linked by C-H···O interactions. nih.gov In the crystal of 4′-[(2′-Cyanobiphenyl-4-yl)methyl]morpholin-4-ium tetrafluoridoborate, π–π interactions with a centroid–centroid distance of 3.805 (3) Å were observed. nih.gov

The table below summarizes the likely non-covalent interactions in the crystal structure of this compound.

Interaction TypeAtoms/Groups InvolvedSignificance
π-π StackingPhenyl ringsMajor contributor to crystal packing.
Hydrogen BondingC-H···O, C-H···NDirectional interactions influencing molecular arrangement.
Dipole-DipoleCyano and ester groupsContributes to the overall lattice energy.
van der Waals ForcesEntire moleculeNon-specific attractive forces.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on chemical parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. This is achieved by developing mathematical models based on various physicochemical descriptors. For a compound like this compound, which belongs to the class of biphenyl derivatives, QSAR studies can be instrumental in predicting its potential biological activities, such as its efficacy as an aromatase inhibitor. tandfonline.comnih.gov

In QSAR studies of biphenyl carboxamides and other related compounds, a variety of chemical parameters are used as descriptors. walshmedicalmedia.commedcraveonline.com These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule and include parameters like partial charges on atoms, dipole moment, and HOMO/LUMO energies.

Steric Descriptors: These relate to the size and shape of the molecule and include descriptors such as molecular weight, molar refractivity, and van der Waals volume.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the logarithm of the partition coefficient (logP) being the most common descriptor.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.

QSAR models are typically developed using statistical methods like multiple linear regression (MLR). For a series of biphenyl carboxamide analogs, a statistically significant QSAR model was developed with a correlation coefficient (R²) of 0.800. medcraveonline.com In another study on biphenyl derivatives as aromatase inhibitors, a 3D-QSAR model yielded an R² of 0.9151. tandfonline.com These models can then be used to predict the activity of new, unsynthesized compounds.

The following table lists some of the key chemical parameters that would be relevant for a QSAR study of this compound.

Descriptor TypeSpecific DescriptorRelevance
ElectronicDipole MomentDescribes the polarity of the molecule.
ElectronicHOMO/LUMO EnergiesRelates to the molecule's ability to donate or accept electrons.
StericMolecular WeightA simple measure of the size of the molecule.
StericMolar RefractivityRelates to the volume and polarizability of the molecule.
HydrophobiclogPMeasures the lipophilicity, which affects membrane permeability.
TopologicalWiener IndexDescribes the branching of the molecular skeleton.

Chemical Reactivity and Transformation Pathways of Methyl 4 3 Cyanophenyl Benzoate

Hydrolysis and Transesterification Reactions of the Benzoate (B1203000) Moiety

The ester group in Methyl 4-(3-cyanophenyl)benzoate is susceptible to nucleophilic attack at the carbonyl carbon, primarily leading to hydrolysis and transesterification reactions.

Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 4-(3-cyanophenyl)benzoic acid, under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a common and often quantitative method. The reaction proceeds via the nucleophilic addition of a hydroxide (B78521) ion to the ester carbonyl group. oieau.fr This process is typically irreversible as the resulting carboxylate anion is resonance-stabilized and resistant to further attack. Studies on various methyl benzoates show that the reaction is first order with respect to both the ester and the hydroxide ion concentration. oieau.fr High temperatures (200-300 °C) can significantly accelerate the hydrolysis, even with dilute alkaline solutions, and can be used to hydrolyze even sterically hindered esters. psu.edu

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. youtube.com This process is an equilibrium, and the reaction is typically driven to completion by using a large excess of water. quora.com

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. While specific studies on the transesterification of this compound are not prevalent, the general mechanism for methyl benzoates applies. The reaction equilibrium can be shifted by using a large excess of the new alcohol or by removing the methanol (B129727) as it is formed.

Reaction TypeReagentsProductConditions
Base-Catalyzed Hydrolysis NaOH (aq) or KOH (aq)Sodium 4-(3-cyanophenyl)benzoateHeating
Acid-Catalyzed Hydrolysis H₂O, H₂SO₄ (catalyst)4-(3-cyanophenyl)benzoic acidReflux
Transesterification R-OH, Acid or Base catalyst4-(3-cyanophenyl)benzoate of RHeating, Removal of Methanol

Reactions Involving the Cyano Group

The nitrile group (C≡N) is a versatile functional group that can undergo various transformations, most notably reduction and nucleophilic additions. pressbooks.publumenlearning.com

The cyano group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, 4-(aminomethyl)phenylmethanol, by adding two equivalents of hydride across the triple bond. libretexts.orglibretexts.orgchemguide.co.uk Catalytic hydrogenation using catalysts like Raney nickel, platinum, or palladium under hydrogen pressure is another effective method for this transformation. chemguide.co.ukthieme-connect.de

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H). The reaction proceeds via the formation of an imine intermediate which is then hydrolyzed upon aqueous workup to yield the aldehyde. libretexts.orgwikipedia.org

TransformationReagentsIntermediateFinal Product
Reduction to Amine 1) LiAlH₄ in ether 2) H₂ODianion[4-(3-Cyanophenyl)phenyl]methanamine
Reduction to Amine H₂, Raney Ni or Pd/CImine[4-(3-Cyanophenyl)phenyl]methanamine
Reduction to Aldehyde 1) DIBAL-H in toluene (B28343) 2) H₃O⁺Imine-aluminum complexMethyl 4-(3-formylphenyl)benzoate

The carbon atom of the nitrile group is electrophilic and is susceptible to attack by nucleophiles. pressbooks.publibretexts.org

Addition of Grignard Reagents: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile to form an imine anion after initial reaction. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orgmasterorganicchemistry.com For example, reaction with methylmagnesium bromide followed by acidic workup would produce Methyl 4-(3-acetylphenyl)benzoate.

Hydrolysis to Amides and Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis, often under controlled acidic or basic conditions, yields the corresponding amide, Methyl 4-(3-carbamoylphenyl)benzoate. lumenlearning.com More vigorous or prolonged heating under acidic or basic conditions will lead to the complete hydrolysis of the nitrile to a carboxylic acid, 4'-(methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylic acid. lumenlearning.com

Reactions Involving the Aromatic Rings

The biphenyl (B1667301) system of this compound can undergo substitution reactions, with the substitution pattern being dictated by the directing effects of the existing substituents.

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.com Both the methyl ester (-COOCH₃) and the cyano (-CN) groups are electron-withdrawing and act as deactivating, meta-directing groups. aiinmr.comwikipedia.org Conversely, an aryl substituent is generally considered an activating, ortho, para-directing group.

The reactivity of the two rings towards electrophiles is therefore complex:

Ring A (Benzoate ring): This ring is substituted with an electron-withdrawing ester group (meta-directing) and an activating aryl group (ortho, para-directing).

Ring B (Cyanophenyl ring): This ring is substituted with an electron-withdrawing cyano group (meta-directing) and an activating aryl group (ortho, para-directing).

The strong deactivating nature of the cyano and ester groups will significantly reduce the nucleophilicity of both rings, making EAS reactions challenging. However, if forced, substitution is most likely to occur on the ring that is least deactivated. The directing effects would lead to a mixture of products. For instance, nitration with nitric and sulfuric acid would be expected to yield a complex mixture of nitro-substituted isomers. aiinmr.comlibretexts.org

ReagentReaction TypeExpected Substitution Pattern
HNO₃ / H₂SO₄NitrationComplex mixture of nitro isomers
Br₂ / FeBr₃BrominationComplex mixture of bromo isomers
R-Cl / AlCl₃Friedel-Crafts AlkylationComplex mixture of alkylated isomers

Nucleophilic aromatic substitution (NAS) typically requires an aromatic ring to be electron-deficient and to possess a good leaving group (such as a halide). masterorganicchemistry.comlibretexts.org The electron deficiency is achieved by the presence of strong electron-withdrawing groups, such as nitro or cyano groups, positioned ortho or para to the leaving group. libretexts.orglibretexts.org

This compound itself does not have a suitable leaving group on either aromatic ring and is therefore unlikely to undergo NAS under typical conditions. However, a derivative containing a leaving group, such as a halogen, would be susceptible to NAS. For example, in a hypothetical derivative like Methyl 4-(3-cyano-4-fluorophenyl)benzoate, the fluorine atom is ortho to the activating cyano group, making it susceptible to displacement by nucleophiles like alkoxides or amines via the addition-elimination (Meisenheimer complex) mechanism. libretexts.org

Radical Reactions and Photochemical Transformations

Direct research on the radical and photochemical reactions specifically for this compound is limited. However, the reactivity can be inferred from the behavior of its constituent parts, namely the methyl benzoate and cyanophenyl moieties.

Photochemical reactions of simple aromatic esters like methyl benzoate are known to proceed via excited singlet states. rsc.org These reactions can include processes such as hydrogen abstraction from solvents and [2+2] cycloaddition with olefins. rsc.org For instance, irradiation of methyl benzoate in the presence of an alkene can lead to the formation of oxetanes. rsc.org It is plausible that this compound could undergo similar transformations, although the presence of the cyanophenyl group may influence the excited state properties and reaction pathways.

Furthermore, photochemical methods are employed for various molecular transformations. Continuous flow photochemistry, often utilizing visible light, has been developed for synthesizing complex molecules, indicating the potential for activating molecules like this compound for specific reactions. nih.govmdpi.com For example, photocyclization reactions are used to create heterocyclic scaffolds from acyclic precursors upon exposure to light. nih.gov While not directly demonstrated for this compound, such principles suggest potential pathways for its transformation under photochemical conditions.

Functional Group Interconversions and Chemoselective Transformations

The two primary functional groups of this compound—the ester and the nitrile—are both susceptible to a variety of interconversions. The challenge and opportunity in synthesizing derivatives lie in the chemoselective transformation of one group while leaving the other intact.

The methyl ester group can undergo several key reactions:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(3-cyanophenyl)benzoic acid.

Reduction: The ester can be reduced to a primary alcohol, [4-(3-cyanophenyl)phenyl]methanol. The choice of reducing agent is critical for chemoselectivity.

The cyano group can also be transformed:

Hydrolysis: The nitrile can be hydrolyzed to a carboxamide or further to a carboxylic acid, depending on the reaction conditions.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group).

Achieving chemoselectivity is paramount when targeting a specific modification. For example, strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the nitrile. However, milder or more selective reagents can differentiate between the two. Lithium borohydride (B1222165) (LiBH₄), for instance, is known to selectively reduce esters in the presence of nitriles. This allows for the specific synthesis of [4-(3-cyanophenyl)phenyl]methanol from this compound. Conversely, catalytic hydrogenation might be tuned to selectively reduce the nitrile over the ester.

Table 1: Chemoselective Functional Group Interconversions

Target Functional Group Transformation Reagent/Condition Example Product
Methyl Ester Reduction Lithium Borohydride (LiBH₄) [4-(3-cyanophenyl)phenyl]methanol
Methyl Ester Hydrolysis Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) 4-(3-cyanophenyl)benzoic acid
Cyano Group Reduction Catalytic Hydrogenation (e.g., H₂/Raney Ni) Methyl 4-(3-(aminomethyl)phenyl)benzoate
Cyano Group Hydrolysis Concentrated Acid, heat Methyl 4-(3-carbamoylphenyl)benzoate

Catalytic Conversions and Derivatization Routes

Catalytic processes are fundamental to both the synthesis and derivatization of this compound. The formation of the core biphenyl structure itself is often achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which joins an aryl halide with an arylboronic acid, is a common method for synthesizing such biphenyl compounds.

Once formed, the compound serves as a building block for further derivatization using catalytic methods:

Catalytic Hydrogenation: This is a versatile technique for reducing the cyano group. Using catalysts like palladium on carbon (Pd/C) or Raney Nickel, the nitrile can be converted to a primary amine. This transformation opens up a vast number of subsequent derivatization routes, such as amide or sulfonamide formation.

Hydrolysis/Amidation: The carboxylic acid derivative, obtained via ester hydrolysis, can be coupled with various amines using peptide coupling reagents to form a diverse library of amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships.

Reduction to Alcohol: The alcohol derivative, formed by the selective reduction of the ester, can be used in subsequent reactions such as ether synthesis or oxidation to an aldehyde.

These transformations highlight the utility of this compound as an intermediate in the synthesis of more complex molecules. The ability to selectively manipulate the ester and nitrile functionalities allows for the strategic construction of a wide array of derivatives.

Table 2: Catalytic and Derivatization Pathways

Starting Moiety Catalytic Method/Reaction Reagent Example Resulting Functional Group/Derivative
Cyano Group Catalytic Reduction H₂, Raney Nickel Primary Amine

Applications of Methyl 4 3 Cyanophenyl Benzoate As a Chemical Building Block

Role in the Synthesis of Advanced Organic Materials

The rigid biphenyl (B1667301) structure and reactive functional groups of Methyl 4-(3-cyanophenyl)benzoate make it an attractive starting material for the development of high-performance organic materials.

Precursor for Liquid Crystalline Materials

The cyanobiphenyl unit is a well-established mesogen, a core component of many liquid crystalline materials. While direct studies detailing the specific use of this compound in the synthesis of liquid crystals are not extensively documented in publicly available literature, the broader class of cyanophenyl benzoates is integral to the formulation of nematic liquid crystal mixtures. These mixtures are crucial for applications in bistable display systems. google.comgoogle.com The synthesis of related liquid crystalline compounds, such as side-chain block copolymers containing cyano-terminated phenyl benzoate (B1203000) moieties, further underscores the potential of this structural motif in designing materials with specific mesomorphic properties. The general synthetic approach often involves the esterification of a phenol (B47542) with a benzoic acid derivative, a reaction for which this compound could be a suitable precursor after appropriate functional group modification.

Liquid Crystal Class Relevant Precursor Moiety Potential Application
Nematic Liquid CrystalsCyanophenyl benzoatesBistable Displays
Side-Chain Liquid Crystalline PolymersCyano-terminated phenyl benzoatesAdvanced Optical Films

Monomer in Polymer Chemistry (e.g., Polyarylates, Polyimides, Polyesters)

The development of high-performance polymers such as polyarylates, polyimides, and polyesters often relies on aromatic monomers to impart thermal stability and mechanical strength. While direct polymerization of this compound is not a common route, it serves as a valuable precursor to monomers suitable for these polymer classes.

For the synthesis of polyarylates , which are aromatic polyesters, this compound can be hydrolyzed to 4-(3-cyanophenyl)benzoic acid. This resulting dicarboxylic acid can then undergo polycondensation with various bisphenols to yield polyarylates with specific properties. researchgate.nete3s-conferences.org

In the field of polyimides , aromatic diamines and dianhydrides are the key building blocks. The cyano group of this compound can be chemically reduced to an amine, and the ester group can be hydrolyzed to a carboxylic acid. Subsequent transformations could yield diamine or dianhydride monomers containing the biphenyl structure, which could then be used in polyimide synthesis.

Similarly, for polyesters , the conversion of this compound to a diol or a dicarboxylic acid derivative would be a necessary step for its incorporation into a polyester (B1180765) backbone through polycondensation or transesterification reactions. psu.edunsf.govgoogleapis.com

Polymer Class Required Monomer Type Potential Modification of this compound
PolyarylatesDicarboxylic AcidHydrolysis of the methyl ester group
PolyimidesDiamine or DianhydrideReduction of cyano group and hydrolysis/conversion of ester group
PolyestersDiol or Dicarboxylic AcidReduction of functional groups or hydrolysis of the ester group

Building Block for Organic Electronic Materials (e.g., Organic Semiconductors, OLED Components)

The field of organic electronics leverages tailored organic molecules for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the chemical structure and electronic properties of the organic materials used. tcichemicals.commdpi.com

While specific research detailing the direct application of this compound in organic electronic devices is limited, its structural features are relevant to the design of materials for these purposes. The biphenyl core provides a rigid and conjugated system that can facilitate charge transport, a crucial property for organic semiconductors . Furthermore, the cyano and benzoate groups can be chemically modified to tune the electronic properties, such as the HOMO and LUMO energy levels, which is essential for optimizing charge injection and transport in devices.

In the context of OLEDs , host materials play a critical role in the emissive layer, facilitating the recombination of charge carriers and energy transfer to the dopant. noctiluca.euep2-bayreuth.deresearchgate.net The design of novel host materials often involves incorporating rigid aromatic units to ensure good thermal stability and amorphous morphology. The biphenyl structure of this compound makes it a potential starting point for the synthesis of new host materials.

Intermediate in the Preparation of Specialty Chemicals

This compound serves as a valuable intermediate in the synthesis of a variety of specialty chemicals, owing to the reactivity of its cyano and ester functional groups.

Synthesis of Agrochemical Intermediates

The development of new agrochemicals, such as fungicides and herbicides, often involves the synthesis of complex heterocyclic and aromatic compounds. Benzoic acid and its derivatives are known precursors in the synthesis of various herbicides. google.comgoogle.comnih.gov The cyanophenyl moiety is also found in some fungicidal compounds. For instance, novel ureas containing a 2-cyanophenyl substituent have been synthesized and shown to be structurally similar to known fungicides like isotianil (B1240973) and tiadinil. e3s-conferences.org These compounds can act as elicitors, inducing systemic resistance in plants against fungal pathogens. e3s-conferences.org The chemical structure of this compound provides a scaffold that can be elaborated into more complex structures with potential fungicidal or herbicidal activity. rudn.rugoogleapis.comgoogle.com

Precursor for Pharmaceutical Intermediates (emphasizing chemical synthesis, not biological activity)

The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step processes where key intermediates are crucial for building the final molecular structure. Benzoic acid derivatives are important precursors in the synthesis of various antiviral and anti-inflammatory agents. nih.govtandfonline.comekb.egnih.gov

For example, the synthesis of certain antiviral compounds has been shown to involve intermediates derived from cyanophenyl guanidine. researchgate.net This highlights the utility of the cyanophenyl group in constructing molecules with antiviral potential. While direct synthesis from this compound is not explicitly described, its structure contains the necessary functionalities that could be transformed into key intermediates for antiviral drugs.

In the area of anti-inflammatory drugs , many non-steroidal anti-inflammatory drugs (NSAIDs) are based on aromatic carboxylic acids. The hydrolysis of the ester group in this compound would yield the corresponding carboxylic acid, a common starting point for the synthesis of various anti-inflammatory agents.

Components in Dyes and Pigments

While direct utilization of this compound as a dye or pigment is not extensively documented, its structural motifs are integral to the design of various classes of chromophores. The cyanophenyl and benzoate groups can be chemically modified to create larger conjugated systems that absorb light in the visible spectrum.

Key Research Findings:

Azo Dyes: The core structure of this compound is related to compounds used in the synthesis of azo dyes. For instance, various 5-(substituted phenylazo)-6-hydroxy-4-methyl-3-cyano-2-pyridones have been synthesized from precursors containing cyano groups. sigmaaldrich.com These dyes exhibit strong coloration due to the extended π-system created by the azo linkage between aromatic rings.

Benzothiazole (B30560) Dyes: In the synthesis of some water-soluble benzothiazole dyes, ethyl benzoate is used as a reagent to introduce the benzoate moiety. sigmaaldrich.com This suggests that this compound could potentially serve a similar role in creating complex dye structures.

Cyanine Dyes: Cyanine dyes are another class of synthetic dyes characterized by a polymethine chain linking two nitrogen-containing heterocyclic rings. The synthesis of these dyes often involves precursors with cyano groups. nih.gov

Intermediates: Related compounds like Methyl 4-[(cyanomethyl)amino]benzoate are explicitly mentioned as dye intermediates, highlighting the utility of the cyanomethyl benzoate scaffold in the synthesis of coloring agents. google.com

The presence of the nitrile group offers a synthetic handle for conversion into other functional groups, such as amines or carboxylic acids, which are common in dye structures and can also influence their solubility and binding properties to substrates like textiles.

Utilization in Supramolecular Chemistry and Molecular Recognition

The rigid, rod-like structure of this compound, combined with its polar cyano and ester groups, makes it a candidate for applications in supramolecular chemistry and molecular recognition. These fields focus on the non-covalent interactions between molecules, leading to the formation of large, ordered assemblies.

A primary application of molecules with the cyanophenyl benzoate scaffold is in the formation of liquid crystals . These materials have properties between those of conventional liquids and solid crystals, and their molecular alignment can be controlled by external stimuli like electric fields.

Key Research Findings:

Liquid Crystal Monomers: The isomer 3-cyano-benzoic acid methyl ester is noted as an important starting material for the synthesis of liquid crystal materials. mdpi.com

Cyano-Terminated Phenyl Benzoates: Research has demonstrated the synthesis of liquid-crystalline polymers using monomers that feature a cyano-terminated phenyl benzoate moiety. researchgate.net For example, 4-cyanophenyl 4-{[6-(methacryloyloxy)hexyl]oxy}benzoate has been polymerized to create block copolymers that self-assemble into ordered smectic phases and hexagonal cylinder structures. researchgate.net The cyano group's strong dipole moment is crucial for inducing the molecular alignment necessary for liquid crystal phases.

Influence of Structure on Liquid Crystal Properties: Studies on related molecules, such as 4-cyano-3-fluorophenyl 4-butylbenzoate, show how small changes to the molecular structure (like the addition of a fluorine atom) can significantly impact the stability and type of liquid crystal phases formed. ambeed.com These studies involve detailed characterization of the phase transitions and thermodynamic properties.

The ability of these molecules to self-assemble into highly ordered structures is a direct consequence of molecular recognition, where the shape and electronic properties of one molecule direct its interaction and orientation with its neighbors.

Compound/PolymerType of Supramolecular AssemblyKey Finding
PEO-b-PM6BACPLiquid-crystalline block copolymerForms hexagonal cylinder structures with a lattice period of 18 nm. researchgate.net
4-cyano-3-fluorophenyl 4-butylbenzoateNematic liquid crystalExhibits a glass transition at 210 K and a melting point of 288.43 K for its stable crystalline form. ambeed.com

Applications in Catalyst Design and Ligand Synthesis

The nitrile and ester functionalities of this compound, along with its aromatic rings, provide potential coordination sites for metal ions, making it a useful building block for creating ligands for catalysis.

Key Research Findings:

Ligand for Metal Complexes: A closely related compound, Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, has been synthesized and used as a multi-functional ligand to create complexes with various metal ions, including Cr³⁺, Co³⁺, Ni²⁺, Mn²⁺, and Cu²⁺. The cyano group and other functionalities on the ligand coordinate to the metal center, and these complexes have shown biological activity.

Catalytic Hydrogenation: Methyl benzoate itself can be a substrate in catalytic reactions. For instance, its selective hydrogenation to benzaldehyde (B42025) is an important industrial process, and research has focused on developing efficient catalysts, such as Al-modified KMn/SiO₂, for this transformation.

Enzyme Mimics: In the field of biomimetic chemistry, molecularly imprinted nanoparticles containing a zinc catalyst have been designed to hydrolyze methyl benzoate, mimicking the function of esterase enzymes. This highlights the use of benzoate structures in the study of catalytic mechanisms.

The synthesis of this compound itself often employs a palladium-catalyzed Suzuki-Miyaura coupling reaction, demonstrating its compatibility with modern catalytic methods. researchgate.net

Ligand/Catalyst SystemMetal Ion(s)Application
Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylateCr³⁺, Co³⁺, Ni²⁺, Mn²⁺, Cu²⁺Synthesis of new biologically active metal complexes.
Al-modified KMn/SiO₂-Catalytic hydrogenation of methyl benzoate to benzaldehyde.
Zinc-containing molecularly imprinted nanoparticlesZn²⁺Mimicking esterase enzymes for the hydrolysis of methyl benzoate.

Future Directions and Emerging Research Avenues for Methyl 4 3 Cyanophenyl Benzoate

Development of Novel and Highly Efficient Synthetic Strategies

The synthesis of biphenyl (B1667301) compounds, including Methyl 4-(3-cyanophenyl)benzoate, has traditionally relied on well-established methods like the Suzuki-Miyaura cross-coupling reaction. rsc.org This reaction is known for its high yields when using palladium catalysts under optimized conditions. However, future research will focus on developing synthetic strategies that are not only efficient but also more scalable, cost-effective, and environmentally benign.

Key areas of development include:

Optimization of Cross-Coupling Reactions: While Suzuki-Miyaura coupling is effective, research continues into ligand development and catalyst engineering to improve reaction times, lower catalyst loadings, and expand substrate scope under milder conditions. Other palladium-catalyzed cross-coupling reactions like those developed by Negishi, Stille, and Kumada offer alternative pathways that may be more suitable for specific derivatives or large-scale production. rsc.org

Flow Chemistry: The transition from batch processing to continuous flow synthesis presents a significant opportunity. Flow chemistry can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Implementing flow processes for the synthesis of this compound could streamline its production.

Green Chemistry Approaches: Future strategies will increasingly emphasize sustainability. This involves the use of greener solvents, reducing the reliance on hazardous reagents, and designing processes that minimize waste. For instance, developing catalytic systems that can operate in aqueous media would be a significant step forward. rsc.org

Alternative Synthetic Routes: Exploration of alternative bond-forming strategies beyond traditional cross-coupling is a promising avenue. This could include C-H activation methods, which allow for the direct formation of the biphenyl bond without the need for pre-functionalized starting materials, thus reducing the number of synthetic steps.

Exploration of Advanced Catalytic Systems for Specific Transformations

Catalysis is central to the synthesis and functionalization of this compound. While palladium catalysts have been the workhorse for its synthesis, the future lies in the exploration of more diverse and robust catalytic systems. nih.gov

Emerging research in this area includes:

Earth-Abundant Metal Catalysis: There is a growing interest in replacing precious metal catalysts like palladium with more abundant and less expensive alternatives such as nickel, copper, or iron. For example, nickel-based catalysts have shown promise in Negishi cross-coupling reactions for biphenyl synthesis. rsc.org Developing these systems for the specific synthesis of this compound could significantly reduce costs.

Main Group Element Catalysis: Recent breakthroughs have demonstrated the catalytic potential of main group elements like calcium, strontium, boron, and aluminum for various organic transformations. researchgate.net These elements offer the advantages of low cost and reduced toxicity. Research into their application for the C-C bond formation required for this compound is a novel and exciting prospect. researchgate.net

Heterogeneous Catalysis: The development of solid-supported catalysts offers significant advantages in terms of catalyst recovery and reuse, which is crucial for industrial applications. Immobilizing effective homogeneous catalysts onto solid supports or designing novel heterogeneous catalysts can lead to more sustainable and economical synthetic processes. rsc.org

Photocatalysis and Electrocatalysis: Light- and electricity-driven catalytic reactions are emerging as powerful tools in organic synthesis. These methods can often proceed under very mild conditions and can enable unique transformations that are not accessible through traditional thermal methods. Exploring photocatalytic cross-coupling reactions for the synthesis of this compound is a frontier of research.

Integration with Automation and Artificial Intelligence in Chemical Synthesis

Key aspects of this integration include:

Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses with high throughput, enabling the rapid generation of libraries of derivatives. nso-journal.orguni-muenchen.de Such platforms, guided by AI, could be used to explore the chemical space around this compound, quickly identifying derivatives with desired properties. An end-to-end AI setup can suggest synthetic routes, which are then reviewed by chemists and executed by a robotic platform. nih.gov

AI-Powered Retrosynthesis: AI algorithms, particularly those based on machine learning and deep learning, can analyze vast databases of chemical reactions to propose novel and efficient synthetic pathways. nih.govresearchgate.net Tools like IBM's RXN for Chemistry use deep learning for retrosynthetic analysis, which could uncover non-intuitive and highly efficient routes to this compound. researchgate.net

Reaction Optimization: Machine learning models can predict the optimal conditions (e.g., temperature, catalyst, solvent) for a given reaction, minimizing the need for extensive trial-and-error experimentation. nih.gov This data-driven approach can significantly shorten development timelines and reduce material waste. uni-muenchen.de The combination of AI for streamlining the number of molecules to be synthesized and automation for faster creation and testing represents a powerful synergy. technologynetworks.com

Interactive Table: AI and Automation in Synthesis

TechnologyApplication in Chemical SynthesisPotential Impact on this compound
Robotic Platforms High-throughput experimentation and automated multi-step synthesis. nso-journal.orguni-muenchen.deRapid synthesis of a wide range of derivatives for screening.
AI Retrosynthesis Proposing novel and efficient synthetic routes based on reaction databases. nih.govresearchgate.netDiscovery of more cost-effective and sustainable production methods.
Machine Learning Optimization of reaction conditions and prediction of reaction outcomes. nih.govAccelerated process development and improved reaction yields.

Computational Design and Predictive Modeling for New Derivatives and Applications

Computational chemistry provides a powerful toolkit for designing new molecules and predicting their properties before they are ever synthesized in a lab. rochester.edu This in silico approach is particularly valuable for guiding the development of new derivatives of this compound for specific applications.

Future research in this area will likely focus on:

Quantum Mechanical Modeling: Methods like Density Functional Theory (DFT) can be used to calculate the electronic and structural properties of molecules with high accuracy. rochester.edu This allows researchers to predict properties relevant to materials science, such as frontier molecular orbital energies, which are crucial for designing materials for organic electronics. researchgate.net

Molecular Dynamics Simulations: These simulations can model the behavior of molecules over time, providing insights into the bulk properties of materials. For instance, simulations can help predict the formation and stability of liquid crystal phases, a potential application for derivatives of this compound. researchgate.net

Machine Learning and QSAR: Quantitative Structure-Activity Relationship (QSAR) models, built using machine learning algorithms, can correlate the structural features of molecules with their properties or activities. rsc.org By training models on existing data, researchers can screen large virtual libraries of potential derivatives of this compound to identify candidates with optimal characteristics for applications like liquid crystals or as bioactive compounds. rsc.orgaiche.org

Co-crystal Prediction: Computational methods like COSMO-RS can be used to screen for potential coformers that can form co-crystals with a target molecule. rsc.org This could be used to modify the physicochemical properties of this compound or its derivatives, for example, to improve solubility or thermal stability.

Expanding Applications in Emerging Materials Science Fields

The intrinsic properties of the cyanobiphenyl scaffold make this compound and its derivatives highly promising for use in advanced materials. Future research will aim to expand its applications beyond its current role as a synthetic intermediate.

Promising areas of application include:

Liquid Crystals: Cyanobiphenyls are a cornerstone of liquid crystal technology. researchgate.net The specific meta-substitution of the cyano group in this compound offers different electronic and steric properties compared to its para-substituted counterparts. Future work could involve designing and synthesizing novel liquid crystal molecules based on this scaffold, potentially leading to materials with unique phase behavior or enhanced electro-optical properties for displays and sensors. researchgate.netaiche.org

Organic Electronics: The electron-withdrawing nature of the cyano group and the conjugated biphenyl system make this class of compounds interesting for organic electronics. researchgate.net Derivatives could be engineered to function as host materials in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) or as components in organic thin-film transistors. researchgate.netresearchgate.net Research would focus on tuning the frontier molecular orbital energy levels to optimize charge injection and transport properties. researchgate.net

Porous Organic Polymers: The rigid structure of this compound makes it a potential building block for creating microporous organic polymers. These materials have high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.

Functional Dyes and Probes: The biphenyl structure can be further functionalized to create fluorescent dyes or molecular probes. The cyano group can be a handle for further chemical modification or can influence the photophysical properties of the molecule.

Interactive Table: Potential Material Applications

Application FieldRole of this compound ScaffoldKey Research Goal
Liquid Crystals Core molecular structure for mesophase formation. researchgate.netDesign of new materials with optimized electro-optical properties.
Organic Electronics Building block for bipolar host materials or charge-transporting layers. researchgate.netTuning of electronic properties for efficient OLEDs and transistors.
Porous Polymers Rigid monomer for creating high-surface-area materials.Development of materials for gas storage, separation, and catalysis.
Functional Dyes Core scaffold for fluorescent molecules.Creation of novel probes for sensing and imaging applications.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(3-cyanophenyl)benzoate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between methyl 4-bromobenzoate and 3-cyanophenylboronic acid, using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene:ethanol, 3:1) under reflux . For esterification, methyl 4-hydroxybenzoate can react with 3-cyanobenzoyl chloride in the presence of a base (e.g., K₂CO₃) in dry THF . Yield optimization requires careful control of temperature (70–90°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 aryl halide to boronic acid). Post-synthesis purification via flash chromatography (hexane:ethyl acetate gradient) or recrystallization (methanol) enhances purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.5–8.2 ppm, ester carbonyl at ~168 ppm) and detects impurities like unreacted boronic acid .
  • HPLC : Reverse-phase C18 columns (acetonitrile:water mobile phase) assess purity (>98%) and monitor degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks ([M+H]⁺) and fragments (e.g., loss of –CN or –COOCH₃ groups) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity, and what strategies validate structure-activity relationships (SAR)?

  • Methodological Answer :
  • Substituent Effects : Replacing the cyano group (–CN) with –CF₃ (electron-withdrawing) or –OCH₃ (electron-donating) alters lipophilicity and binding to targets like enzymes or ion channels. For example, –CF₃ enhances membrane permeability but may reduce solubility .
  • Validation :
  • In Silico Docking : Use AutoDock Vina to predict binding affinities to receptors (e.g., calcium channels) .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination via fluorometric/colorimetric readouts) .

Q. What experimental approaches resolve contradictions in reaction outcomes during derivatization (e.g., unexpected oxidation or side products)?

  • Methodological Answer :
  • Mechanistic Analysis : Use deuterated solvents (e.g., D₂O) in kinetic studies to trace proton transfer steps. For example, unexpected oxidation of the –CN group to –COOH under acidic KMnO₄ conditions can be mitigated by switching to milder oxidants (e.g., TEMPO/NaOCl) .
  • Byproduct Identification : LC-MS/MS or GC-MS identifies side products (e.g., demethylated esters or cross-coupled dimers). Adjusting catalyst loading (e.g., Pd from 5 mol% to 2 mol%) minimizes dimerization .

Q. How can this compound be integrated into liquid crystal systems, and what analytical methods evaluate its mesomorphic properties?

  • Methodological Answer :
  • Liquid Crystal Design : Blend the compound with cyanobiphenyl derivatives (e.g., 5CB) to enhance dielectric anisotropy. The –CN group promotes dipole alignment under electric fields .
  • Evaluation Methods :
  • DSC : Measures phase transition temperatures (Tm, Tc) and enthalpy changes.
  • Polarized Optical Microscopy : Visualizes texture changes (e.g., schlieren patterns for nematic phases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.